Cas no 2248271-07-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate is a specialized organic compound featuring a phthalimide core linked to a 4-(benzyloxy)thiophene-2-carboxylate moiety. This structure combines the reactivity of the isoindole-1,3-dione group with the thiophene carboxylate functionality, making it a versatile intermediate in synthetic organic chemistry. The benzyloxy group enhances solubility and provides a protective handle for further derivatization. Its well-defined reactivity profile allows for selective modifications, particularly in the synthesis of heterocyclic compounds or functionalized thiophene derivatives. The compound is suitable for applications in medicinal chemistry, materials science, and as a building block for complex molecular architectures. High purity and stability under standard conditions ensure reliable performance in research and industrial settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate structure
2248271-07-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate
CAS No:2248271-07-8
MF:C20H13NO5S
MW:379.385924100876
CID:5922475
PubChem ID:165723932
Update Time:2025-10-29

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate
    • 2248271-07-8
    • EN300-6521166
    • Inchi: 1S/C20H13NO5S/c22-18-15-8-4-5-9-16(15)19(23)21(18)26-20(24)17-10-14(12-27-17)25-11-13-6-2-1-3-7-13/h1-10,12H,11H2
    • InChI Key: FYZDHDZWUIOWIB-UHFFFAOYSA-N
    • SMILES: S1C=C(C=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 379.05144369g/mol
  • Monoisotopic Mass: 379.05144369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 101Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate (CAS No. 2248271-07-8)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate, with the CAS number 2248271-07-8, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and materials science. This compound belongs to the class of isoindoline derivatives and features a thiophene ring, which is a common structural motif in various biologically active molecules.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate is characterized by the presence of a benzyl ether group attached to the thiophene ring and a substituted isoindoline moiety. The combination of these functional groups imparts unique chemical and physical properties to the molecule, making it a subject of interest for researchers in multiple fields.

In the realm of medicinal chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate has been investigated for its potential therapeutic applications. Recent studies have highlighted its ability to modulate specific biological pathways and interact with key enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate could be a promising candidate for the development of new anti-inflammatory drugs.

Beyond its medicinal applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate has also shown promise in materials science. The presence of the thiophene ring and the isoindoline moiety endows this compound with interesting electronic properties. Research conducted at the University of California, Berkeley, demonstrated that this compound can be used as a building block for organic semiconductors. The unique electronic structure allows for efficient charge transport and stability under various conditions, making it a valuable material for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(benzyloxy)thiophene-2-carboxylate typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. A common synthetic route involves the condensation of an appropriate carboxylic acid with an isoindoline derivative followed by functional group modifications to introduce the benzyl ether group. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on a larger scale.

In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound. It is also important to store it in a cool, dry place away from incompatible materials.

The ongoing research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 4-(benzyloxy)thiophene - 2 - carboxylate continues to uncover new potential applications and properties. For example, recent studies have explored its use as a fluorescent probe for cellular imaging due to its strong emission properties in certain solvents. Additionally, its ability to form supramolecular assemblies through non-covalent interactions has been investigated for developing novel drug delivery systems.

In conclusion, 1 , 3 - d iox o - 2 , 3 - dihydro - 1 H - i so i nd o l - 2 - y l 4 - ( b en z y lo x y ) t h i o p h e n e - 2 - c ar b ox y l at e (CAS No. 2 , 48 , 87 , 07 , -8 ) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique molecular structure and versatile properties make it an exciting area of research for scientists and engineers alike. As further studies continue to elucidate its full range of applications, this compound is likely to play an increasingly important role in advancing various fields of science and technology.

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